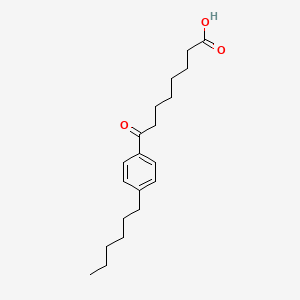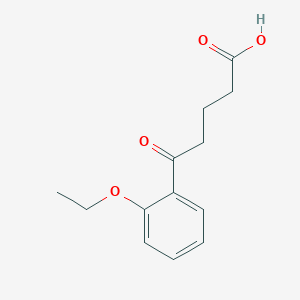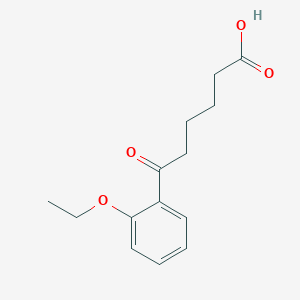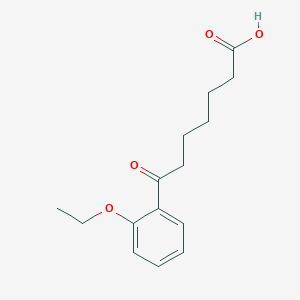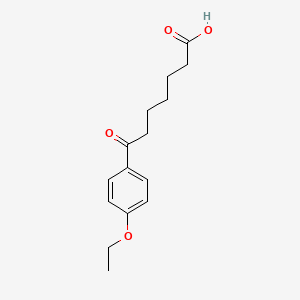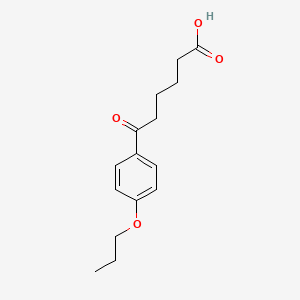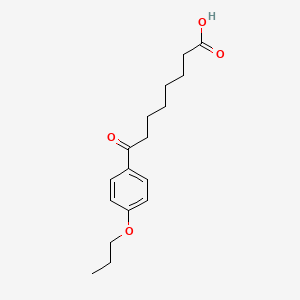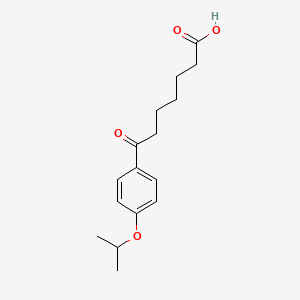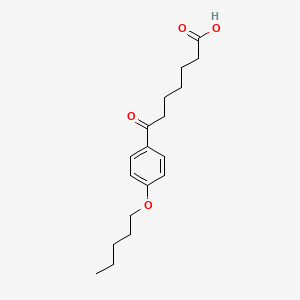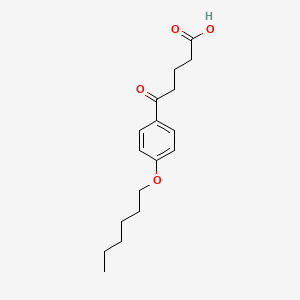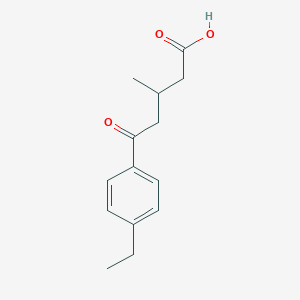
5-(4-Ethylphenyl)-3-methyl-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as (+/-)-4-methyloctanoic acid, involves starting materials like n-hexanal and employs a key step known as the orthoester Claisen rearrangement. This rearrangement is crucial for elongating the carbon chain by two atoms, which is a common strategy in organic synthesis for building complex molecules . Although the exact synthesis of 5-(4-Ethylphenyl)-3-methyl-5-oxopentanoic acid is not detailed, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
For compounds like 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, quantum chemical calculations and spectral techniques are used to characterize the molecular geometry and vibrational frequencies. Density functional theory (DFT) calculations, including the B3LYP method with a 6-31G(d) basis set, can accurately predict the geometry and compare it with experimental crystal structures. These methods also allow for the analysis of NMR chemical shifts and the conformational flexibility of the molecule . Such techniques could be applied to 5-(4-Ethylphenyl)-3-methyl-5-oxopentanoic acid to gain a detailed understanding of its molecular structure.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 5-(4-Ethylphenyl)-3-methyl-5-oxopentanoic acid. However, the synthesis and characterization of similar compounds suggest that they may undergo various organic reactions, such as esterification, amidation, or further functional group transformations, which are common in organic chemistry for modifying the properties of a molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 5-(4-Ethylphenyl)-3-methyl-5-oxopentanoic acid can be inferred from related studies. DFT calculations can provide insights into the energetic behavior of a molecule in different solvent media, which is important for understanding its solubility and reactivity. Additionally, the analysis of molecular electrostatic potentials and frontier molecular orbitals can reveal information about the compound's reactivity, polarity, and potential interactions with biological targets . The nonlinear optical properties of similar compounds have also been predicted to exceed those of urea, indicating potential applications in materials science .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Amino Acids : 5-Amino-4-oxopentanoic acid, a derivative, has been synthesized from levulinic acid, showcasing a pathway for amino acid production (Yuan, 2006).
- Electrosynthesis Studies : Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride demonstrates a method for producing amino acids using electrochemical processes (Konarev et al., 2007).
- Organometallic Reactions : Studies on the condensation of silylhydrazines and esters to form silylhydrazones and pyrazolones, which are significant in chemical synthesis, involve 4-oxopentanoic-acid-ethylester (Witte-Abel et al., 1999).
Biological and Environmental Research
- Natural Product Studies : Research on pineapple fruit identified sulfur-containing compounds and a derivative of 1H-pyrrole-2-carboxylic acid, indicating its potential in cosmetic applications (Zheng et al., 2010).
- Fungal Metabolite Synthesis : Synthesis of (±)-sydowic acid, a fungal metabolite, was achieved through a process involving 5-(2-hydroxy-4-methylphenyl)-5-oxopentanoic acid (Vijayasarathy et al., 1977).
- Biopolymer Research : Studies on thermo-responsive polymers synthesized from DEGMA and OEGMA utilized 5-amino-4-methyl-4-(propylthiocarbonothioylthio)-5-oxopentanoic acid, highlighting applications in drug delivery (Ramírez-Jiménez et al., 2019).
Advanced Chemical Applications
- Catalysis and Reactions : Levulinic acid, or 4-oxopentanoic acid, is seen as a versatile starting material for synthesizing various chemicals due to its unique functional groups (Malu et al., 2020).
- Pharmaceutical Research : Certain carboxylic acid derivatives, such as 5-alkyl-2-amino-3-methylcarboxylate thiophenes, have shown potential in tumor-selective treatments (Thomas et al., 2017).
Eigenschaften
IUPAC Name |
5-(4-ethylphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-11-4-6-12(7-5-11)13(15)8-10(2)9-14(16)17/h4-7,10H,3,8-9H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZDKYYHXZXCAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylphenyl)-3-methyl-5-oxopentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325736.png)
![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3,4,5-trifluorobenzophenone](/img/structure/B1325739.png)
![Ethyl 5-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-5-oxovalerate](/img/structure/B1325740.png)

